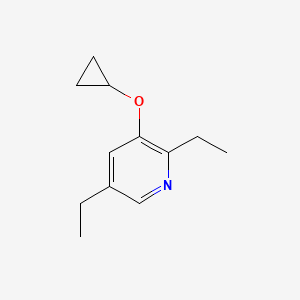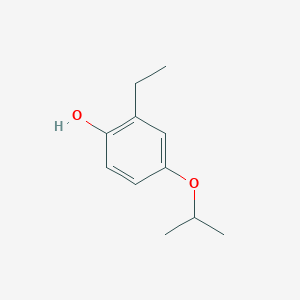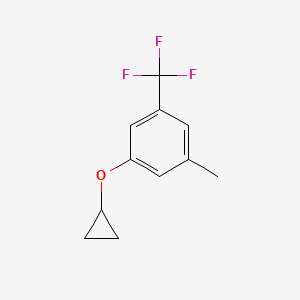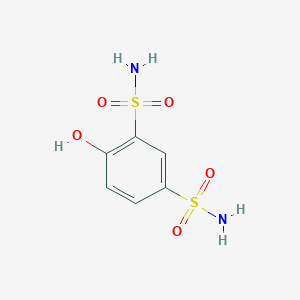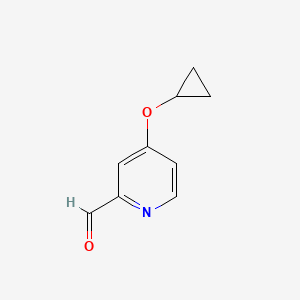
2-(Aminomethyl)-3-cyclopropoxypyridine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-cyclopropoxypyridine-4-sulfonamide: is an organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclopropoxypyridine-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This can be achieved through nucleophilic substitution reactions where an aminomethyl group is introduced to the pyridine ring.
Addition of the Cyclopropoxy Group: The cyclopropoxy group can be added via an etherification reaction.
Sulfonamide Formation: The sulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-3-cyclopropoxypyridine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-cyclopropoxypyridine-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropoxy group may contribute to the compound’s overall stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the cyclopropoxy and sulfonamide groups, making it less complex.
3-Cyclopropoxypyridine: Does not have the aminomethyl and sulfonamide groups.
4-Sulfonamidopyridine: Missing the aminomethyl and cyclopropoxy groups.
Uniqueness
2-(Aminomethyl)-3-cyclopropoxypyridine-4-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminomethyl, cyclopropoxy, and sulfonamide groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H13N3O3S |
|---|---|
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-cyclopropyloxypyridine-4-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-5-7-9(15-6-1-2-6)8(3-4-12-7)16(11,13)14/h3-4,6H,1-2,5,10H2,(H2,11,13,14) |
InChI-Schlüssel |
AHAOIKGSCZLAGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CN=C2CN)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


